molecular formula C7H16ClNO2 B2940733 4-(Hydroxymethyl)azepan-4-ol hydrochloride CAS No. 884535-16-4

4-(Hydroxymethyl)azepan-4-ol hydrochloride

Cat. No. B2940733
CAS RN: 884535-16-4
M. Wt: 181.66
InChI Key: JXKCNQFCMQPUBN-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)azepan-4-ol hydrochloride” is a chemical compound with the CAS Number: 884535-16-4 . It has a molecular weight of 181.66 and its IUPAC name is 4-(hydroxymethyl)azepan-4-ol hydrochloride . This compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-(Hydroxymethyl)azepan-4-ol hydrochloride” is 1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Hydroxymethyl)azepan-4-ol hydrochloride” is a solid at room temperature . It has a molecular weight of 181.66 .

Scientific Research Applications

Stereochemical Aspects in Enzymatic Reactions

Research into the stereochemical aspects of oxidation reactions catalyzed by bacterial enzymes highlights the precise chemical transformations achievable with 4-ethylphenol methylenehydroxylase. This enzyme demonstrates the capability for complete conversion of 4-ethylphenol into specific enantiomers of 1-(4-hydroxyphenyl)ethanol, showcasing the potential for enantioselective synthesis in pharmaceutical and chemical industries (Reeve, Carver, & Hopper, 1990).

Biodegradable Polymers for Colon Targeting

The development of poly(ether-ester) azo polymers for colon-specific drug delivery systems underscores the importance of chemical design in creating biodegradable materials. These polymers demonstrate satisfactory degradation in the presence of azoreductase, an enzyme found in the rat caecum, highlighting the potential for targeted therapeutic applications (Samyn, Kalala, Mooter, & Kinget, 1995).

Protein Kinase Inhibitors

The synthesis and evaluation of novel azepane derivatives as inhibitors of protein kinase B (PKB) indicate the compound's potential as therapeutic agents. The structural optimization of these compounds based on molecular modeling studies with the crystal structure of PKA complex suggests their applicability in drug design and development (Breitenlechner et al., 2004).

Synthesis and Characterization of Novel Compounds

Research into the efficient synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol from key azidocyclooctene compounds highlights the advancements in synthetic organic chemistry. The high yield and specificity of these reactions demonstrate the potential for creating complex molecular structures with applications in pharmaceuticals and materials science (Karavaizoglu & Salamci, 2020).

Safety and Hazards

The safety data sheet (SDS) for “4-(Hydroxymethyl)azepan-4-ol hydrochloride” should be referred to for detailed safety and hazard information . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-(hydroxymethyl)azepan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKCNQFCMQPUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butanol of N-methylmorpholine-N-oxide and osmium tetroxide was added to a mixture of 1-benzyl-4-methyleneazepane hydrochloride and THF-water and stirred at room temperature for 24 hours. Then the reaction solution was processed with 4M hydrochloric acid (HCl)-ethyl acetate (EtOAc) solution to give 1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride. 10% palladium carbon was added to a solution of EtOH of the obtained 1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride and stirred for six hours at room temperature under the hydrogen atmosphere to give 4-(hydroxymethyl)azepane-4-ol hydrochloride.
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